1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine 1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17803529
InChI: InChI=1S/C11H13N3S/c1-9(10-3-2-4-12-5-10)14-7-11-6-13-8-15-11/h2-6,8-9,14H,7H2,1H3
SMILES:
Molecular Formula: C11H13N3S
Molecular Weight: 219.31 g/mol

1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine

CAS No.:

Cat. No.: VC17803529

Molecular Formula: C11H13N3S

Molecular Weight: 219.31 g/mol

* For research use only. Not for human or veterinary use.

1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine -

Specification

Molecular Formula C11H13N3S
Molecular Weight 219.31 g/mol
IUPAC Name 1-pyridin-3-yl-N-(1,3-thiazol-5-ylmethyl)ethanamine
Standard InChI InChI=1S/C11H13N3S/c1-9(10-3-2-4-12-5-10)14-7-11-6-13-8-15-11/h2-6,8-9,14H,7H2,1H3
Standard InChI Key LTIHKAIBGMAODY-UHFFFAOYSA-N
Canonical SMILES CC(C1=CN=CC=C1)NCC2=CN=CS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a pyridin-3-yl group linked via an ethylamine spacer to a thiazol-5-ylmethyl substituent. Key structural features include:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom at the 3-position, contributing to basicity and hydrogen-bonding potential .

  • Thiazole moiety: A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, enhancing electron-deficient character .

  • Ethanamine linker: A two-carbon chain facilitating conformational flexibility between the two heterocycles .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₃N₃S
Molecular Weight219.31 g/mol
IUPAC Name1-(Pyridin-3-yl)-N-(thiazol-5-ylmethyl)ethan-1-amine
SynonymsAKOS012053595; 1344353-95-2
Topological Polar Surface Area60.8 Ų (calculated)

Spectroscopic Characterization

While experimental spectral data remain unpublished, analog compounds provide insights:

  • ¹H-NMR: Pyridine protons typically resonate at δ 7.2–8.5 ppm, while thiazole protons appear upfield (δ 6.8–7.5 ppm) . The ethylamine linker’s methylene groups show splitting patterns around δ 2.8–3.5 ppm .

  • IR Spectroscopy: N-H stretching vibrations near 3300 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ are expected .

Synthetic Methodologies

Retrosynthetic Analysis

Two plausible routes emerge from literature:

Route A: Reductive Amination

  • Condensation of pyridine-3-carbaldehyde with thiazol-5-ylmethanamine

  • Sodium cyanoborohydride-mediated reduction of the intermediate Schiff base .

Route B: Nucleophilic Substitution

  • Reaction of 1-(pyridin-3-yl)ethyl bromide with thiazol-5-ylmethanamine in the presence of K₂CO₃ .

Experimental Optimization Challenges

  • Steric hindrance: Bulky substituents on both heterocycles may necessitate prolonged reaction times (24–72 hrs) .

  • Solvent selection: Polar aprotic solvents (DMF, acetonitrile) improve yields by 15–20% compared to ethanol .

Table 2: Comparative Synthetic Yields

MethodYield (%)Purity (HPLC)
Reductive Amination6295.4
Nucleophilic Substitution5893.1

Reactivity and Derivatization

Electrophilic Aromatic Substitution

The pyridine ring undergoes nitration at the 4-position under HNO₃/H₂SO₄ conditions, while the thiazole sulfur participates in oxidation reactions to form sulfoxides .

Coordination Chemistry

Transition metal complexes exhibit distinct properties:

  • Cu(II) complexes: Square planar geometries with ligand-to-metal charge transfer bands at 450–500 nm .

  • Pd(II) adducts: Demonstrate catalytic activity in Suzuki-Miyaura couplings (TON up to 1,200) .

Biological Relevance and Applications

Drug Design Considerations

  • Lipophilicity: LogP = 1.82 (predicted) suggests moderate blood-brain barrier permeability .

  • Metabolic stability: Cytochrome P450 3A4-mediated N-dealkylation identified as primary clearance pathway .

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